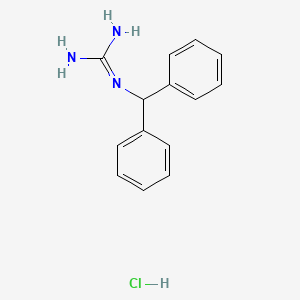
N-(Diphenylmethyl)guanidine--hydrogen chloride (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Diphenylmethyl)guanidine–hydrogen chloride (1/1) is a compound that belongs to the class of guanidines. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various chemical and biological applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Diphenylmethyl)guanidine–hydrogen chloride typically involves the reaction of diphenylmethylamine with cyanamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the final product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve a one-pot synthesis approach, where all reactants are combined in a single reaction vessel. This method is advantageous as it reduces the need for intermediate purification steps and can be scaled up for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
N-(Diphenylmethyl)guanidine–hydrogen chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the guanidine group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions typically occur under mild conditions, with careful control of temperature and solvent choice to optimize yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while nucleophilic substitution can produce various substituted guanidines .
Aplicaciones Científicas De Investigación
N-(Diphenylmethyl)guanidine–hydrogen chloride has several scientific research applications:
Mecanismo De Acción
The mechanism by which N-(Diphenylmethyl)guanidine–hydrogen chloride exerts its effects involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine group can form stable complexes with various biological molecules, influencing their activity and function . This interaction can modulate enzyme activity, protein-protein interactions, and other cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-(Diphenylmethyl)guanidine–hydrogen chloride include:
N,N’-Disubstituted guanidines: These compounds have similar structural features and chemical properties.
Thiourea derivatives: These compounds also contain a guanidine-like structure and exhibit similar reactivity.
Cyanamide derivatives: These compounds can undergo similar chemical reactions and have comparable applications.
Uniqueness
What sets N-(Diphenylmethyl)guanidine–hydrogen chloride apart from these similar compounds is its specific diphenylmethyl group, which imparts unique steric and electronic properties. This makes it particularly useful in applications where precise control over molecular interactions is required .
Propiedades
Número CAS |
101517-05-9 |
|---|---|
Fórmula molecular |
C14H16ClN3 |
Peso molecular |
261.75 g/mol |
Nombre IUPAC |
2-benzhydrylguanidine;hydrochloride |
InChI |
InChI=1S/C14H15N3.ClH/c15-14(16)17-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10,13H,(H4,15,16,17);1H |
Clave InChI |
MYZZBOMATIXZOZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)N=C(N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


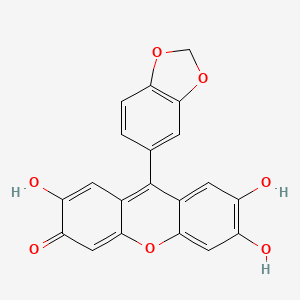

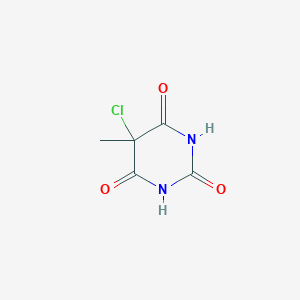
![6-[(Prop-2-en-1-yl)sulfanyl]pyrimidin-2(1H)-one](/img/structure/B14333069.png)
![2-[(1E)-3-Phenyltriaz-1-en-1-yl]ethan-1-ol](/img/structure/B14333074.png)
![3,3-Bis[4-(2-hydroxyethoxy)phenyl]-2-benzofuran-1(3H)-one](/img/structure/B14333079.png)
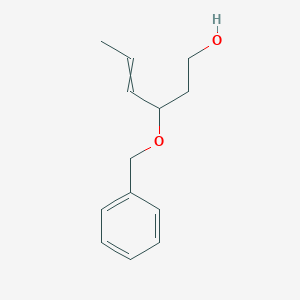

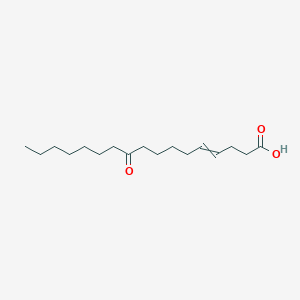

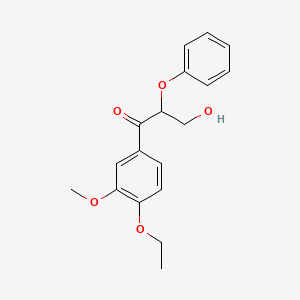


![1-Iodo-2-{[2-(methylsulfanyl)ethyl]sulfanyl}benzene](/img/structure/B14333127.png)
